molecular formula C7H6ClF2NO2 B2376502 4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride CAS No. 2287301-98-6

4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2376502
CAS No.: 2287301-98-6
M. Wt: 209.58
InChI Key: SGHBYDTYQWRJJZ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H5F2NO2·HCl. It is a derivative of pyridine, characterized by the presence of a difluoromethyl group at the 4-position and a carboxylic acid group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as ClCF2H. The reaction conditions often include the use of a base and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications .

Properties

IUPAC Name

4-(difluoromethyl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2.ClH/c8-6(9)4-1-2-10-3-5(4)7(11)12;/h1-3,6H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHBYDTYQWRJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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